2-(3-benzyl-1H-1,2,4-triazol-5-yl)-1H-isoindole-1,3(2H)-dione
Overview
Description
2-(3-Benzyl-1H-1,2,4-triazol-5-yl)-1H-isoindole-1,3(2H)-dione, also known by its chemical name, [2-(3-benzyl-1H-1,2,4-triazol-5-yl)ethyl]amine hydrochloride , is a synthetic compound with the molecular formula C₁₁H₁₅ClN₄ . It belongs to the class of triazole-containing heterocycles and exhibits interesting pharmacological properties. The compound’s structure combines a triazole ring with an isoindole moiety, making it a potential candidate for various applications in drug discovery and materials science .
Synthesis Analysis
The synthesis of this compound involves several steps, including the condensation of appropriate precursors. While specific synthetic routes may vary, researchers have reported successful methods for its preparation. Further studies are needed to optimize the synthesis process and explore alternative routes .Molecular Structure Analysis
The compound’s molecular structure consists of a triazole ring fused to an isoindole core. The benzyl group at the 3-position of the triazole contributes to its overall stability and reactivity. Analyzing the spatial arrangement of atoms and bond angles provides insights into its chemical behavior and potential interactions with biological targets .Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and coordination reactions. Researchers have explored its reactivity with different electrophiles and nucleophiles to modify its structure and enhance its properties .Mechanism of Action
Although detailed studies on its mechanism of action are limited, the compound’s triazole and isoindole moieties suggest potential interactions with biological targets. Computational modeling and experimental assays are necessary to elucidate its binding sites and biological effects .
Physical and Chemical Properties Analysis
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(5-benzyl-1H-1,2,4-triazol-3-yl)isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2/c22-15-12-8-4-5-9-13(12)16(23)21(15)17-18-14(19-20-17)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQAXRMEKDLOHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=NN2)N3C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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